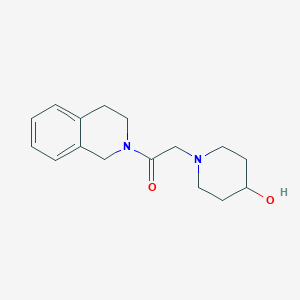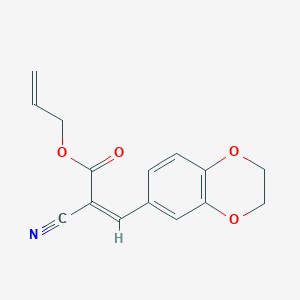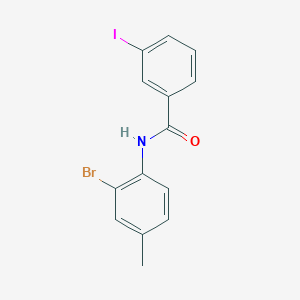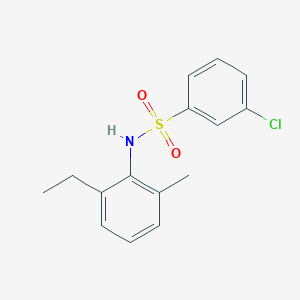
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective treatment option for certain types of tumors.
Wirkmechanismus
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide works by inhibiting the activity of several enzymes and signaling pathways that are involved in the growth and survival of cancer cells. Specifically, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which play important roles in the development and progression of cancer. By inhibiting these enzymes, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide can prevent cancer cells from dividing and spreading, ultimately leading to their death.
Biochemical and Physiological Effects
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BTK and ITK, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide can also induce apoptosis (cell death) in cancer cells and inhibit the production of cytokines (proteins that promote inflammation and tumor growth). These effects suggest that 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide could be an effective treatment option for a variety of different types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide in lab experiments is its specificity for BTK and ITK enzymes. This specificity allows researchers to study the effects of inhibiting these enzymes in cancer cells without affecting other important cellular processes. However, one limitation of using 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide is that it may not be effective in all types of cancer cells, and further research is needed to determine which types of tumors are most responsive to this treatment.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide. One area of interest is the development of combination therapies that include 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide and other cancer treatments. Studies have shown that 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide can enhance the effectiveness of chemotherapy and radiation therapy, and further research is needed to determine the optimal combination of treatments for different types of cancer. Additionally, researchers are interested in exploring the potential use of 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Finally, there is ongoing research into the development of new and more potent BTK inhibitors, which could potentially improve upon the efficacy of 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide in treating cancer.
Synthesemethoden
The synthesis of 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide involves several steps, including the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3-aminobenzenesulfonamide, followed by the addition of sodium hydroxide and the subsequent formation of the final product. This process has been optimized to produce high yields of pure 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide has been the subject of several scientific studies, with researchers investigating its potential as a treatment option for various types of cancer. Studies have shown that 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells, including those in B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, 5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S3/c11-9-4-5-10(18-9)20(16,17)13-7-2-1-3-8(6-7)19(12,14)15/h1-6,13H,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMRZRTYGPHHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-sulfamoylphenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)


![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
